molecular formula C18H18N2O5S B3455047 3,4,5-trimethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide

3,4,5-trimethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B3455047
M. Wt: 374.4 g/mol
InChI Key: KAUOSTVFQAJNEK-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide is a synthetic organic compound characterized by the presence of multiple methoxy groups and a benzothiazole moiety

Mechanism of Action

Target of Action

The compound 3,4,5-trimethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide, also known as Cambridge id 5772671, is a potent agent exhibiting diverse bioactivity effects . The primary targets of this compound include tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β . These targets play crucial roles in various biological processes, including cell division, protein folding, oxidative stress response, gene expression, signal transduction, drug resistance, and cell proliferation .

Mode of Action

The compound interacts with its targets, leading to a variety of changes. For instance, it inhibits tubulin, a protein essential for mitosis, thereby disrupting cell division . It also inhibits Hsp90, a chaperone protein that assists in protein folding, thus affecting the stability and function of several client proteins . Furthermore, it inhibits TrxR, an enzyme involved in maintaining the cellular redox balance, thereby inducing oxidative stress .

Biochemical Pathways

The compound affects several biochemical pathways. By inhibiting tubulin, it disrupts the microtubule dynamics, affecting the mitotic spindle assembly and leading to cell cycle arrest . By inhibiting Hsp90, it affects the stability of several client proteins, disrupting multiple signaling pathways . By inhibiting TrxR, it disrupts the cellular redox balance, leading to oxidative stress and potentially triggering apoptosis .

Pharmacokinetics

Similar compounds have demonstrated significant efficacy in vitro and in vivo, suggesting good bioavailability

Result of Action

The compound’s action results in a variety of molecular and cellular effects. It effectively inhibits cell division, disrupts multiple signaling pathways, induces oxidative stress, and potentially triggers apoptosis . These effects could contribute to its anti-cancer, anti-fungal, anti-bacterial, and anti-viral activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide typically involves the following steps:

    Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized via the condensation of o-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of Methoxy Groups: The methoxy groups are usually introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.

    Amide Bond Formation: The final step involves the coupling of the benzothiazole derivative with 3,4,5-trimethoxybenzoic acid or its activated ester (e.g., acid chloride) to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones or aldehydes.

    Reduction: Reduction reactions can target the benzothiazole ring or the amide bond, potentially yielding amines or other reduced derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorination agents, followed by nucleophilic substitution with appropriate nucleophiles.

Major Products

    Oxidation: Quinones, aldehydes.

    Reduction: Amines, reduced benzothiazole derivatives.

    Substitution: Halogenated derivatives, substituted aromatic compounds.

Scientific Research Applications

3,4,5-Trimethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide has been explored for various scientific research applications:

    Medicinal Chemistry: Potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cell proliferation.

    Biological Studies: Used as a probe to study enzyme interactions and cellular pathways.

    Pharmaceutical Development: Investigated for its potential to serve as a lead compound in drug discovery programs targeting diseases such as cancer, bacterial infections, and neurodegenerative disorders.

    Industrial Applications: Potential use in the synthesis of advanced materials and as a precursor for other biologically active compounds.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Trimethoxybenzaldehyde: Shares the trimethoxyphenyl group but lacks the benzothiazole moiety.

    3,4,5-Trimethoxybenzoic Acid: Similar aromatic structure but with a carboxylic acid group instead of the benzamide linkage.

    6-Methoxybenzothiazole: Contains the benzothiazole ring but lacks the trimethoxyphenyl group.

Uniqueness

3,4,5-Trimethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide is unique due to the combination of the trimethoxyphenyl group and the benzothiazole moiety, which may confer distinct biological activities and chemical properties not observed in the individual components or other related compounds.

This compound’s unique structure allows for specific interactions with biological targets, making it a valuable candidate for further research and development in various scientific fields.

Properties

IUPAC Name

3,4,5-trimethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5S/c1-22-11-5-6-12-15(9-11)26-18(19-12)20-17(21)10-7-13(23-2)16(25-4)14(8-10)24-3/h5-9H,1-4H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAUOSTVFQAJNEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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